Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
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Overview
Description
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The attachment of the pyridinylmethyl group to the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group and pyridinylmethyl group play crucial roles in its activity. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A simpler amide without the nitro and pyridinylmethyl groups.
N-(3-nitrophenyl)hexanamide: Similar but lacks the pyridinylmethyl group.
N-(4-(2-pyridinylmethyl)phenyl)hexanamide: Similar but lacks the nitro group.
Uniqueness
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to the combination of the nitro group and pyridinylmethyl group on the aromatic ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63233-53-4 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]hexanamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-8-18(22)20-16-10-9-14(17(13-16)21(23)24)12-15-7-5-6-11-19-15/h5-7,9-11,13H,2-4,8,12H2,1H3,(H,20,22) |
InChI Key |
KTMLPHTWWLQKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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